molecular formula C8H7ClO3 B1586809 4-Chloro-3-methoxybenzoic acid CAS No. 85740-98-3

4-Chloro-3-methoxybenzoic acid

Cat. No.: B1586809
CAS No.: 85740-98-3
M. Wt: 186.59 g/mol
InChI Key: OXUUNDMDOOXPKY-UHFFFAOYSA-N
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Description

4-Chloro-3-methoxybenzoic acid is an organic compound with the molecular formula C8H7ClO3. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the fourth position and a methoxy group at the third position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Mechanism of Action

The exact biological activity of a specific benzoic acid derivative like 4-Chloro-3-methoxybenzoic acid would depend on its structure and the conditions under which it is used. Factors such as the presence of other functional groups on the benzene ring, the pH of the environment, and the presence of specific enzymes or receptors can all influence its behavior .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-3-methoxybenzoic acid can be synthesized through several methods. One common approach involves the chlorination of 3-methoxybenzoic acid. This reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a catalyst like iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity. Industrial methods may also include purification steps such as recrystallization or distillation to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Chloro-3-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Employed in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

  • 3-Chloro-4-methoxybenzoic acid
  • 4-Methoxybenzoic acid
  • 3-Methoxybenzoic acid

Comparison: 4-Chloro-3-methoxybenzoic acid is unique due to the presence of both chlorine and methoxy substituents on the benzene ring. This combination of substituents can influence its reactivity and properties compared to similar compounds. For example, the presence of the chlorine atom can enhance its electrophilic character, making it more reactive in nucleophilic substitution reactions .

Biological Activity

4-Chloro-3-methoxybenzoic acid (C_9H_9ClO_3) is a benzoic acid derivative that has garnered attention for its diverse biological activities. This article reviews the compound's biological properties, including its antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and data.

Chemical Structure and Properties

The chemical structure of this compound features a chlorine atom and a methoxy group attached to a benzoic acid backbone. This configuration influences its reactivity and biological activity.

1. Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness as an antibacterial agent. The mechanism of action is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes .

2. Anticancer Activity

Research indicates that this compound possesses notable anticancer activity. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving the upregulation of pro-apoptotic proteins (BAX, caspase-3, and caspase-9) while downregulating anti-apoptotic proteins (Bcl-2 and Bcl-xL) . The compound's IC50 values vary depending on the cancer cell line, with some studies reporting values as low as 1.2 µM, indicating potent cytotoxicity against specific cancer cells .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
SH-SY5Y1.2Induction of intrinsic apoptotic pathway
MDA-MB-231VariesUpregulation of apoptotic markers
PANC-11.2 - 120.3Varies with derivatives

3. Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, particularly in the context of chronic inflammatory diseases. It is believed to inhibit pathways involved in inflammation, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory disorders .

The biological activity of this compound is influenced by its ability to interact with various biochemical pathways:

  • Enzyme Inhibition: The compound has shown potential in inhibiting enzymes associated with inflammation and cancer progression.
  • Cell Signaling Modulation: It may modulate signaling pathways that regulate cell survival and apoptosis, contributing to its anticancer effects.

Case Studies

Several case studies have highlighted the efficacy of this compound in various experimental settings:

  • Study on Cancer Cell Lines: A study evaluated the effects of this compound on multiple cancer cell lines, revealing significant cytotoxic effects at low concentrations. The findings suggest that it may serve as a lead compound for developing new anticancer agents .
  • Antimicrobial Testing: Another study assessed the antimicrobial properties against pathogenic bacteria, confirming its potential as a therapeutic agent against infections .

Properties

IUPAC Name

4-chloro-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUUNDMDOOXPKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10366245
Record name 4-Chloro-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85740-98-3
Record name 4-Chloro-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-3-methoxybenzoic Acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-chloro-5-methylanisole (31.2 g, 1 equiv) and Bu4NCl (2 g, cat.) in 500 mL of water was treated with 95 g of KMnO4 at reflux for 3 hours. The mixture was then filtered through celite, acidified with conc. HCl and the white solid was collected after filtration and air dry to give 4-chloro-3-methoxybenzoic acid.
Quantity
31.2 g
Type
reactant
Reaction Step One
Name
Quantity
95 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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